molecular formula C14H13N3O2 B13547473 3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione

3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione

Cat. No.: B13547473
M. Wt: 255.27 g/mol
InChI Key: MDZKPPOXISVQGC-UHFFFAOYSA-N
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Description

3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyrazole ring attached to a piperidine-2,6-dione scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1H-pyrazole with piperidine-2,6-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at reflux temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine-2,6-dione scaffold makes it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-(4-phenylpyrazol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)16-13)17-9-11(8-15-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,16,18,19)

InChI Key

MDZKPPOXISVQGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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